4-(2-methylphenoxy)benzenesulfonyl Chloride
Overview
Description
- Chemical Formula : C<sub>13</sub>H<sub>11</sub>ClO<sub>3</sub>S
- Molecular Weight : 282.75 g/mol
- Appearance : White to yellow solid
- Melting Point : 81-85°C
- IUPAC Name : 4-(2-methylphenoxy)benzenesulfonyl chloride
- CAS Number : 610277-83-3
- Country of Origin : China
Synthesis Analysis
- Prepared by chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride.
- Alternatively, it can be synthesized by reacting benzene with chlorosulfuric acid.
Molecular Structure Analysis
- The compound has the formula C<sub>13</sub>H<sub>11</sub>ClO<sub>3</sub>S and consists of a benzene ring with a sulfonyl chloride group attached.
Chemical Reactions Analysis
- Reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Physical And Chemical Properties Analysis
- Soluble in organic solvents.
- Causes severe skin burns and eye damage.
- May cause respiratory irritation.
Scientific Research Applications
Application in Herbicidal Ionic Liquids Synthesis
- Specific Scientific Field : Chemistry, specifically the synthesis of herbicidal ionic liquids .
- Summary of the Application : The compound “4-(2-methylphenoxy)benzenesulfonyl Chloride” is used in the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .
- Methods of Application or Experimental Procedures : The compounds were synthesized with variations in the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl). The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed . LC–MS/MS analyses were conducted on Shimadzu Nexera X2 LCMS-8040 with SPD-M30A DAD detector, LC-30AD pump and SIL-30AC autosampler .
- Results or Outcomes : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . It is opened wide prospects for its application in medicine and agriculture .
Application in Synthesis of Sulfa Drugs
- Specific Scientific Field : Chemistry, specifically the synthesis of sulfa drugs .
- Summary of the Application : The compound “4-(2-methylphenoxy)benzenesulfonyl Chloride” is used in the synthesis of sulfa drugs. Sulfa drugs are a group of antibiotics that contain a sulfonamide functional group .
- Methods of Application or Experimental Procedures : Sulfonyl chlorides contain a good leaving group (Cl). That is what makes them highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in this synthesis .
- Results or Outcomes : Sulfa drugs are used to treat bacterial infections. They work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth .
Application in Synthesis of Antitumor Substances
- Specific Scientific Field : Medicine, specifically the synthesis of antitumor substances .
- Summary of the Application : The compound “4-(2-methylphenoxy)benzenesulfonyl Chloride” is used in the synthesis of antitumor substances. A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance and it exhibited pronounced antitumor activity .
- Methods of Application or Experimental Procedures : The compounds were synthesized with variations in the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl). The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .
- Results or Outcomes : The antitumor activity of the compounds was tested under laboratory conditions. It is opened wide prospects for its application in medicine .
Safety And Hazards
- Handle with care due to its corrosive nature.
- Avoid inhalation, skin contact, and eye exposure.
- Store in a well-ventilated place.
Future Directions
- Further research on its applications and potential derivatives.
Remember to follow safety precautions when handling this compound. If you need more information, feel free to ask! 😊
properties
IUPAC Name |
4-(2-methylphenoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPKGMOVNZHZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383342 | |
Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenoxy)benzenesulfonyl Chloride | |
CAS RN |
610277-83-3 | |
Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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